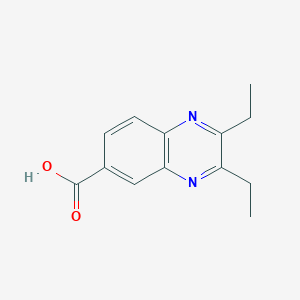![molecular formula C20H18N4O3S B2566889 4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one CAS No. 1825524-77-3](/img/structure/B2566889.png)
4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one” is a complex organic molecule that contains several functional groups and structural features. These include a furan ring, a pyrimidine ring, a quinoxalinone group, and methylsulfanyl and carbonyl functionalities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (furan and pyrimidine), a quinoxalinone group, and various substituents. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Furan rings can undergo various reactions such as electrophilic substitution, oxidation, and Diels-Alder reactions. Pyrimidine rings can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of aromatic rings could contribute to its stability and the polar groups could influence its solubility .Applications De Recherche Scientifique
Organic Synthesis and Characterization
In the domain of organic synthesis, compounds bearing furan and quinoxaline units are subject to various synthetic methodologies, aiming to enrich the chemical space with molecules having potential biological and pharmacological activities. For instance, the synthesis and subsequent electrophilic and nucleophilic substitution reactions of thiazolo[5,4-f]quinolines and quinoxalin-2-ones represent a significant interest in generating novel heterocyclic compounds (El’chaninov & Aleksandrov, 2017; Kurasawa et al., 2005). These methodologies often involve the introduction of various functional groups to the core structure, potentially enhancing the molecule's chemical and biological properties.
Antibacterial Activity
The antibacterial properties of pyrimidine derivatives, particularly those incorporating furan and methylsulfanyl groups, highlight their significance in the development of new antimicrobial agents. Compounds derived from 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile have shown notable antibacterial activity, suggesting the potential utility of similar structures in designing new antibiotics (Hamid & Shehta, 2018).
Pharmaceutical Research
In pharmaceutical research, the focus on quinoxaline derivatives, including their synthesis and evaluation for biological activities, underscores the importance of such compounds. The exploration of quinoxalines for their potential roles in addressing various health conditions, from cancer to infectious diseases, is evident in the synthesis of derivatives that exhibit cytotoxicity against cancer cell lines and possess anti-inflammatory properties (Chen et al., 2006; Rajanarendar et al., 2010). These findings suggest a broader applicability of the compound , given its structural similarities.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-17(19(28-3)22-18(21-12)15-9-6-10-27-15)20(26)24-11-16(25)23(2)13-7-4-5-8-14(13)24/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSCHNSXYZABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N3CC(=O)N(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorophenyl)-N-isobutyl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566806.png)
![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)
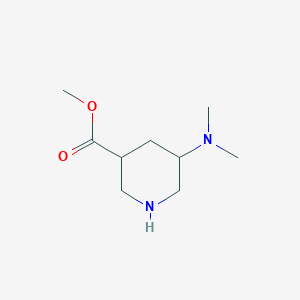
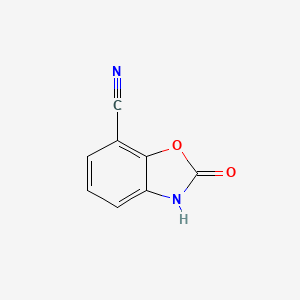
![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)

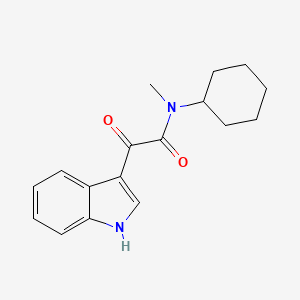

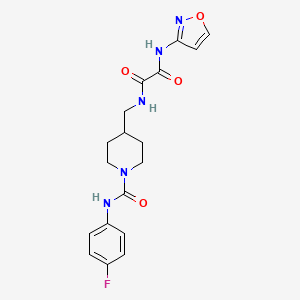
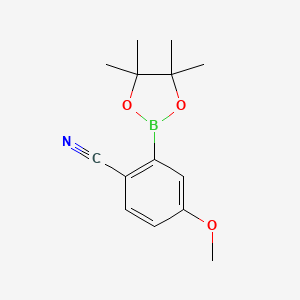
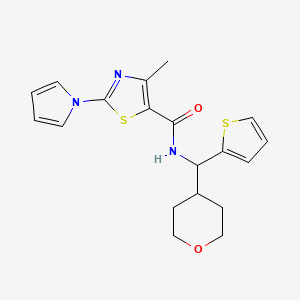
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2566823.png)
